N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: The methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It is being investigated as a potential drug candidate for its anti-cancer and anti-inflammatory properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both methoxyphenyl and triazole moieties, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H19N5O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O4/c1-25-13-7-4-11(5-8-13)19-17-16(21-23-22-17)18(24)20-12-6-9-14(26-2)15(10-12)27-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
OBQGMJIMRAEMTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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